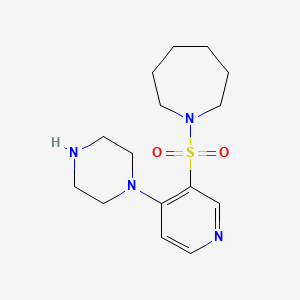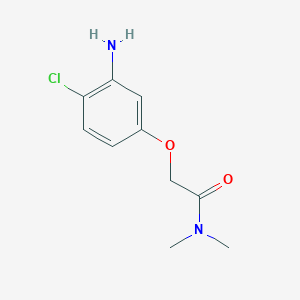![molecular formula C8H9N3O B15229708 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is a heterocyclic compound featuring a triazole ring fused to a pyridine ring, with an ethanol group attached at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, alcohols, amines, and ketones .
Wissenschaftliche Forschungsanwendungen
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Medicine: It has potential as an anticancer agent, particularly in targeting CDK2/cyclin A2.
Wirkmechanismus
The mechanism of action of 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects various signaling pathways, including the ERK signaling pathway, which is crucial for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and as a scaffold for drug design.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A novel ring system with potential antiproliferative activities.
Uniqueness: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is unique due to its specific structural features and its ability to target multiple biological pathways. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
1-(triazolo[1,5-a]pyridin-7-yl)ethanol |
InChI |
InChI=1S/C8H9N3O/c1-6(12)8-4-2-3-7-5-9-10-11(7)8/h2-6,12H,1H3 |
InChI-Schlüssel |
OFARTHAJSJAAFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=CN=NN21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B15229632.png)





![2-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15229668.png)

![Methyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15229686.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)



